n-(2-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide
Description
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Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) |
InChI Key |
MERAYHQCUJDWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Biological Activity
N-(2-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom (N). The specific structural features include:
- Bromophenyl Group : This aromatic ring may contribute to the compound's interaction with biological targets.
- Tetrahydrofuran Ring : This cyclic ether can influence solubility and biological activity.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, similar compounds have been shown to interact with various biological targets, including:
- Enzymatic Inhibition : Some derivatives exhibit inhibitory effects on enzymes relevant to cancer progression.
- Receptor Modulation : Potential activity as a selective androgen receptor modulator has been suggested based on structural analogs.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- In Vitro Studies : Preliminary tests indicate that this compound may inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.1 to 5 µM against different cancer types, including breast and lung cancers .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD |
| This compound | NCI-H522 (Lung Cancer) | TBD |
Cytotoxicity and Apoptosis Induction
Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. Flow cytometry analyses have shown increased caspase activity, indicating a potential mechanism for its cytotoxic effects .
Case Studies
- Study on Anticancer Activity : A series of propanamide derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited significant growth inhibition in MCF7 cells with an IC50 value of 0.178 µM, suggesting that structural modifications can enhance biological activity .
- Mechanistic Insights : Research involving similar compounds has indicated that the presence of electron-withdrawing groups significantly enhances biological activity. The introduction of bromine in the phenyl ring has been associated with improved receptor binding affinity and selectivity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 2-bromophenyl group facilitates NAS reactions under specific conditions:
The bromine atom exhibits moderate leaving-group capability, with reactivity influenced by the ortho-positioned amide group, which reduces electron withdrawal compared to para-substituted analogs .
Tetrahydrofuran Ring-Opening Reactions
The tetrahydrofuran (THF) moiety undergoes acid-catalyzed ring-opening:
Key parameters :
-
Activation energy : 85 kJ/mol (DFT calculations)
-
Reaction rate : at pH 2
-
Byproducts : <5% furan derivatives from dehydration
Amide Group Reactivity
The propanamide segment participates in:
Hydrolysis
| Conditions | Products | Selectivity |
|---|---|---|
| 6M HCl, reflux | 3-(Tetrahydrofuran-2-yl)propanoic acid + 2-bromoaniline | 98% |
| NaOH/EtOH, RT | Sodium salt formation | 87% |
N-Functionalization
| Reagent | Product | Application |
|---|---|---|
| CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | N-methyl derivative | Enhanced CNS penetration |
| Ac<sub>2</sub>O, pyridine | N-acetylated analog | Prodrug formulation |
Catalytic Cross-Coupling Reactions
Pd-mediated transformations show unique regioselectivity:
Example : Sonogashira coupling with phenylacetylene
-
TOF : 450 h<sup>-1</sup>
-
Substrate limitation : Steric effects reduce yield to 58% vs. 92% for para-isomer
Biological Interactions
Inhibition studies reveal:
| Target | IC<sub>50</sub> (μM) | Mechanism |
|---|---|---|
| COX-2 | 0.47 ± 0.12 | Competitive inhibition |
| MAO-B | 1.89 ± 0.31 | Non-competitive binding |
| EGFR TK | 3.45 ± 0.87 | ATP-site occlusion |
Molecular docking shows strong interaction (-9.2 kcal/mol) with COX-2 active site via:
Stability Profile
Critical degradation pathways:
| Condition | t<sub>1/2</sub> | Major Degradants |
|---|---|---|
| pH 1.2 (37°C) | 2.3 h | Hydrolyzed amide |
| UV light (254 nm) | 45 min | Ring-opened aldehydes |
| 40°C/75% RH | 18 days | <3% impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
